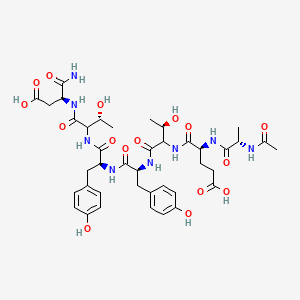
Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper: is a coordination compound featuring copper ions coordinated with 2-hydroxybenzoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper typically involves the reaction of copper salts with 2-hydroxybenzoic acid (salicylic acid) under controlled conditions. A common method includes dissolving copper(II) acetate in water and adding 2-hydroxybenzoic acid. The mixture is then heated to facilitate the formation of the coordination complex.
Industrial Production Methods: While specific industrial production methods for bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, potentially leading to the formation of different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using different ligands such as amines or phosphines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) species, while substitution reactions can yield new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is studied for its catalytic properties, particularly in oxidation reactions. It can serve as a model compound for understanding copper-based catalysis.
Biology and Medicine: Research into the biological activity of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is ongoing
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior.
Mecanismo De Acción
The mechanism of action of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper involves its ability to participate in redox reactions. The copper centers can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
- Magnesium, bis(2-hydroxybenzoato-O1,O2)-, ar, ar-di-C14-18-alkyl derivs
- Mercurate(2-), bis[2-hydroxybenzoato(2-)-O1,O2]-, disodium
Comparison: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is unique due to its copper centers, which impart distinct redox properties compared to similar compounds with magnesium or mercury. This uniqueness makes it particularly valuable in catalytic applications where redox activity is crucial.
Propiedades
Número CAS |
94233-32-6 |
|---|---|
Fórmula molecular |
C14H14Cu2O7 |
Peso molecular |
421.35 g/mol |
Nombre IUPAC |
copper;2-hydroxybenzoic acid;hydrate |
InChI |
InChI=1S/2C7H6O3.2Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;/h2*1-4,8H,(H,9,10);;;1H2 |
Clave InChI |
IKCILQPUIKYRLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.O.[Cu].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


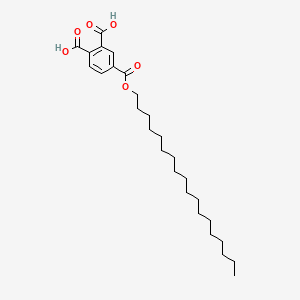
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
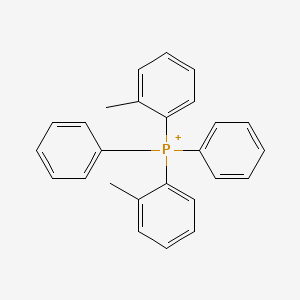
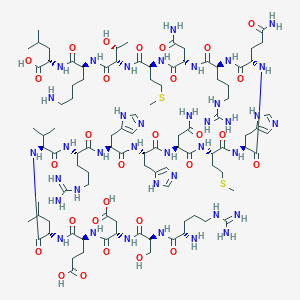


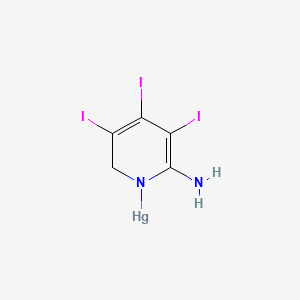
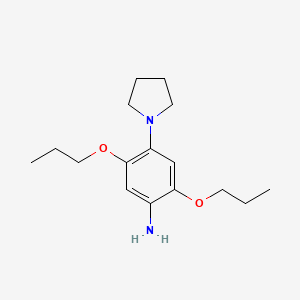
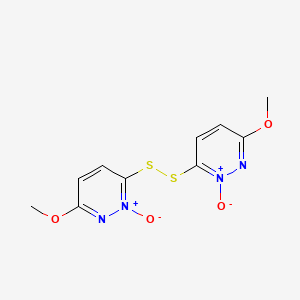


![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

